molecular formula C11H9F3N2O B1411939 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol CAS No. 1715776-50-3

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol

Cat. No.: B1411939
CAS No.: 1715776-50-3
M. Wt: 242.2 g/mol
InChI Key: HKCVRUBNUMMITQ-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazol-4-ol structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions, particularly in its interactions with adenosine receptors. Studies have shown that this compound exhibits affinity towards the human A3 adenosine receptor (hA3 AR) with high selectivity . The interaction between this compound and the hA3 AR involves binding to the receptor’s active site, which can influence receptor activity and downstream signaling pathways. Additionally, this compound has been investigated for its potential to modulate enzyme activity, particularly in the context of enzyme inhibition or activation.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with adenosine receptors can lead to alterations in cyclic AMP (cAMP) levels, which in turn affect cell signaling cascades . Furthermore, this compound has been observed to impact gene expression by modulating transcription factors and other regulatory proteins. These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules, such as adenosine receptors. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the hA3 AR . Upon binding, this compound can modulate receptor activity, leading to changes in downstream signaling pathways. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context of the interaction. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including sustained modulation of receptor activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of receptor activity and enzyme inhibition. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group can influence its metabolic stability and interactions with metabolic enzymes . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For example, localization to the plasma membrane may enhance its interactions with membrane-bound receptors, while localization to the nucleus may influence gene expression.

Preparation Methods

The synthesis of 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol typically involves several steps, starting with the preparation of the trifluoromethylbenzyl precursor. One common method involves the radical trifluoromethylation of benzyl derivatives, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The resulting trifluoromethylbenzyl intermediate is then subjected to a coupling reaction with a pyrazole derivative under appropriate conditions to yield the final product .

Industrial production methods for this compound may involve scaling up the synthetic routes mentioned above, with optimizations to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3-Trifluoromethylbenzyl)-1H-pyrazol-4-ol stands out due to its unique combination of functional groups and properties. Similar compounds include:

The presence of the trifluoromethyl group in these compounds generally enhances their stability and lipophilicity, making them valuable for various applications. the specific arrangement of functional groups in this compound confers unique advantages in terms of reactivity and selectivity .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-2-8(4-9)6-16-7-10(17)5-15-16/h1-5,7,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCVRUBNUMMITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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